3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
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Overview
Description
3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound that features a fluorine atom, a thiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Coupling with Aniline: The final step involves coupling the thiazole derivative with aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the fluorine atom can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
- 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]phenylamine
- 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridine
Uniqueness
3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its specific combination of a fluorine atom, thiazole ring, and aniline moiety. This combination imparts distinct physicochemical properties, such as enhanced stability and specific biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H11FN2S |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C11H11FN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3 |
InChI Key |
AVPQIXNKBWGGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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